Methyl L-asparaginate monohydrochloride
Overview
Description
“Methyl L-asparaginate monohydrochloride” is a chemical compound with the molecular formula C5H11ClN2O3. It is a derivative of L-asparagine, an amino acid that plays a crucial role in the metabolic control of cell functions in nerve and brain tissue .
Synthesis Analysis
The synthesis of L-asparagine, from which Methyl L-asparaginate monohydrochloride is derived, can be achieved through biocatalysis by asparagine synthetase (AS). This method is considered more environmentally friendly and efficient compared to chemical synthesis or extraction from plants . A novel AS with high enzyme activity was obtained through gene mining strategy, expressing them in Escherichia coli BL21 (DE3) or Bacillus subtilis WB600 .Chemical Reactions Analysis
The chemical reactions involving L-asparagine, the parent compound of Methyl L-asparaginate monohydrochloride, have been studied extensively. L-asparagine can be prepared from L-aspartic acid (L-Asp) using a coupling reaction system including whole cells expressing Lsa AS-A and Dfi PPK2-Ⅲ .Scientific Research Applications
Role in Cancer Treatment
Methyl L-asparaginate monohydrochloride, as a derivative of L-asparaginase (L-ASP), plays a crucial role in cancer treatment, particularly in acute lymphoblastic leukemia (ALL). L-ASP functions by hydrolyzing asparagine into aspartic acid and ammonia, leading to the starvation of leukemic cells. This enzymatic activity is vital for inhibiting protein biosynthesis in lymphoblasts and is a pivotal agent in chemotherapy protocols for over 40 years (Lorenzi et al., 2006). Additionally, microbial L-asparaginase production, including from species like Bacillus licheniformis, has garnered attention for its potential in cancer treatment, highlighting the importance of finding new sources and improving pharmacodynamics and toxicological profiles (Krishnapura et al., 2015).
Biotechnological Applications
In biotechnology, L-asparaginase and its derivatives find applications in food processing. They are used to reduce the formation of acrylamide, a potential carcinogen, in fried, roasted, or baked food products. This enzymatic action inhibits the reaction between reducing sugars and asparagine, which is responsible for acrylamide formation during high-temperature cooking (Muso Cachumba et al., 2016).
Pharmaceutical and Medical Device Applications
In the pharmaceutical industry, L-asparaginase-based biosensors are an emerging technology. These biosensors are particularly effective for monitoring L-asparagine levels in ALL patients and analyzing L-asparagine concentration in foods. The mechanism of action of L-asparaginase, catalyzing L-asparagine hydrolysis and causing pH changes, is fundamental to these applications (Nunes et al., 2021).
Epigenetic Research
L-asparaginase and its derivatives are also significant in epigenetic research. Studies on canine lymphoid cell lines revealed that L-ASP sensitivity is strongly negatively correlated with the level of methylation of the asparagine synthetase (ASNS) promoter. This insight is crucial for understanding drug resistance and treatment failure in both human and canine lymphoid malignancies (Smallwood et al., 2014).
Metabolic Studies
Methyl L-asparaginate monohydrochloride is also relevant in metabolic studies. Investigations into the metabolic effects of L-ASP, including mechanisms of drug resistance and applications in non-ALL leukemia, have emphasized the importance of personalized treatment for pediatric hematological neoplasms. This includes understanding metabolic and drug resistance mechanisms associated with L-asparaginase therapy (Zhou et al., 2023).
properties
IUPAC Name |
methyl (2S)-2,4-diamino-4-oxobutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3.ClH/c1-10-5(9)3(6)2-4(7)8;/h3H,2,6H2,1H3,(H2,7,8);1H/t3-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMQXHIJXUDQSS-DFWYDOINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206073 | |
Record name | Methyl L-asparaginate monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl L-asparaginate monohydrochloride | |
CAS RN |
57461-34-4 | |
Record name | L-Asparagine, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57461-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl L-asparaginate monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057461344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl L-asparaginate monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30206073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl L-asparaginate monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.207 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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